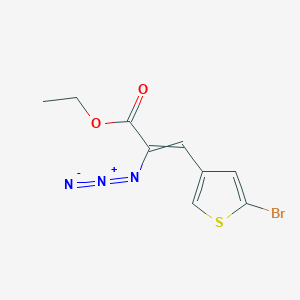![molecular formula C19H21ClN2S B14355309 10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine CAS No. 90145-67-8](/img/structure/B14355309.png)
10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine is a complex organic compound that features a phenothiazine core with an aziridine substituent. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. The aziridine group, a three-membered nitrogen-containing ring, adds unique reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine typically involves multiple steps. One common approach starts with the chlorination of phenothiazine to introduce the 2-chloro substituent. This is followed by the alkylation of the phenothiazine core with 3-(aziridin-1-yl)-2,2-dimethylpropyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Amines derived from the aziridine ring.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine involves its interaction with various molecular targets. The phenothiazine core can interact with dopamine receptors, contributing to its antipsychotic effects. The aziridine group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Prochlorperazine: Used as an antiemetic and antipsychotic.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine is unique due to the presence of the aziridine group, which imparts distinct reactivity and potential biological activities not seen in other phenothiazine derivatives.
Propiedades
Número CAS |
90145-67-8 |
|---|---|
Fórmula molecular |
C19H21ClN2S |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
10-[3-(aziridin-1-yl)-2,2-dimethylpropyl]-2-chlorophenothiazine |
InChI |
InChI=1S/C19H21ClN2S/c1-19(2,12-21-9-10-21)13-22-15-5-3-4-6-17(15)23-18-8-7-14(20)11-16(18)22/h3-8,11H,9-10,12-13H2,1-2H3 |
Clave InChI |
QAAJWBAIRQWJDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CC1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
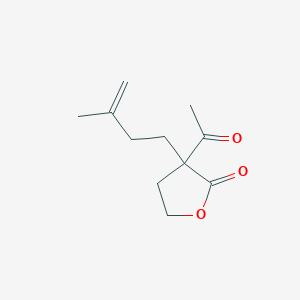
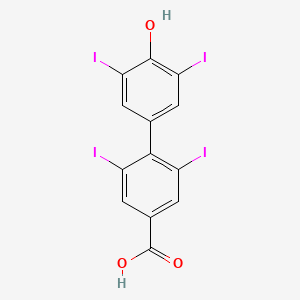
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
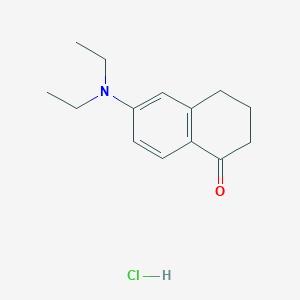
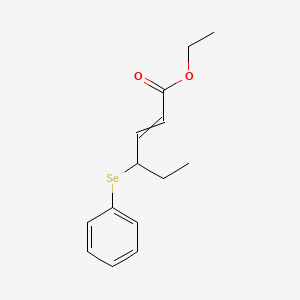
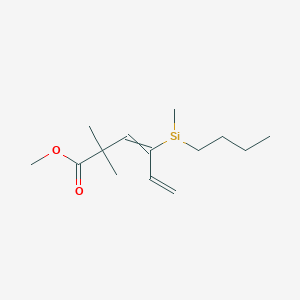
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)


